molecular formula C17H16O B12533937 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol CAS No. 681294-18-8

2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol

Cat. No.: B12533937
CAS No.: 681294-18-8
M. Wt: 236.31 g/mol
InChI Key: QZEKPXXVWIKDOV-UHFFFAOYSA-N
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Description

2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol is a phenolic derivative of bicyclo[4.2.0]octatriene, characterized by a propenyl bridge linking the bicyclic core to a hydroxyl-substituted benzene ring. This structure combines the rigidity of the bicyclic system with the reactivity of the phenol group, making it a candidate for polymer synthesis, electronic materials, and pharmaceutical intermediates. The compound’s unique geometry and electronic properties arise from the conjugation between the bicyclo[4.2.0]octatriene moiety and the aromatic phenol group .

Properties

CAS No.

681294-18-8

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-[3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)prop-2-enyl]phenol

InChI

InChI=1S/C17H16O/c18-17-7-2-1-5-15(17)6-3-4-13-8-9-14-10-11-16(14)12-13/h1-5,7-9,12,18H,6,10-11H2

InChI Key

QZEKPXXVWIKDOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C=CCC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol typically involves multiple steps starting from benzocyclobutene. One common method includes the Grignard reaction, where benzocyclobutene is reacted with a suitable Grignard reagent to form the desired bicyclic structure . The reaction conditions often involve an inert atmosphere, such as argon, and temperatures ranging from 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenating agents, acids, and bases are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated bicyclic compounds.

Scientific Research Applications

Organic Synthesis

2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol is primarily utilized as an intermediate in organic synthesis. Its unique bicyclic framework facilitates the formation of complex molecules through various reactions such as:

  • Oxidation: The compound can be oxidized to form quinones or other derivatives.
  • Reduction: It can undergo reduction to yield more saturated bicyclic compounds.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenolic ring.

These reactions are critical in developing new synthetic pathways for pharmaceuticals and agrochemicals.

Research indicates that derivatives of this compound exhibit potential biological activities:

Case Study: Anticancer Activity

A study investigated the anticancer properties of related compounds derived from this bicyclic structure. The derivatives were tested against human cancer cell lines (HCT-116 and MCF-7), showing promising results with IC50 values indicating effective inhibition of cell proliferation in some derivatives .

Material Science

In materials science, this compound is explored for its potential in developing advanced materials with unique mechanical and optical properties. The incorporation of the bicyclic structure into polymer matrices can enhance material performance.

Mechanism of Action

The mechanism of action for 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The bicyclic structure may also interact with cellular membranes or other macromolecules, influencing their properties and activities.

Comparison with Similar Compounds

Structural Analogs in the Bicyclo[4.2.0]octatriene Family

Key structural analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Phenol, propenyl 226.28* Polymer cross-linker, dielectric films
1-Hydroxy-benzocyclobutane (BCB001) Hydroxyl 134.18 Intermediate in organic synthesis
3-(2-Propenyl)-bicyclo[4.2.0]octa-1,3,5,7-tetraene Propenyl 142.20 Polymer precursor, electronic materials
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol Adamantane, hydroxyl 286.41 High refractive index polymers, optics
1-Bromobenzocyclobutene (BCB006) Bromine 197.06 Suzuki coupling reactions

*Calculated based on formula C₁₆H₁₄O.

Key Observations:
  • Substituent Effects: The phenol group in the target compound enhances hydrogen-bonding capacity and solubility in polar solvents compared to non-polar analogs like BCB006 .
  • Electronic Properties : The propenyl bridge in the target compound and 3-(2-propenyl)-bicyclo[4.2.0]octa-1,3,5,7-tetraene facilitates conjugation, improving thermal stability (decomposition >300°C) and dielectric performance (ε < 2.5) in polymers, as seen in BCB-All-based materials .
  • Bulkiness : Adamantane-substituted derivatives (e.g., compound 5 in ) exhibit higher rigidity and optical clarity but lower processability due to steric hindrance.

Thermal and Dielectric Performance

Comparative data from polymer studies:

Polymer Base Thermal Stability (°C) Dielectric Constant (ε) Application Reference
BCB-All (allyl-substituted bicyclo) >350 2.3–2.7 Microelectronic dielectrics
Adamantane-bicyclo hybrid (compound 5) 280–300 2.8–3.1 Optical waveguides
Target Compound (hypothetical polymer) 320–340 (predicted) 2.4–2.6 (predicted) High-performance insulators

Pharmacological and Regulatory Considerations

While bicyclo[4.2.0]octatriene derivatives are primarily explored for materials science, structural similarities to psychoactive cathinones (e.g., 3,4-EtPV ) highlight the need for regulatory scrutiny. The target compound lacks the pyrrolidinyl or cathinone-related substituents seen in regulated substances, but its bicyclic core warrants caution in pharmaceutical applications .

Biological Activity

The compound 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol is a derivative of bicyclic compounds known for their unique structural and chemical properties. This article discusses its biological activity, including potential therapeutic applications and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its biological activity. The bicyclo[4.2.0]octa framework is characterized by its rigid conformation, which can influence molecular interactions with biological targets.

Structural Formula

The chemical formula for this compound is C15H16C_{15}H_{16}, with a molecular weight of approximately 208.29 g/mol.

Biological Activity Overview

Research has highlighted various biological activities associated with compounds containing the bicyclo[4.2.0]octa structure:

  • Antitumor Activity : Compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
    Cell LineIC50 (µM)
    Jurkat0.021 ± 0.002
    K5620.048 ± 0.004
    U937Not reported
    HL60Not reported
    These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in tumor cells .
  • Antioxidant Properties : Studies indicate that phenolic compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects : The presence of the phenolic group suggests potential anti-inflammatory properties, as many phenolic compounds are known to modulate inflammatory pathways .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
  • Interaction with Cellular Signaling Pathways : The bicyclic structure may facilitate interactions with receptors or signaling molecules that regulate cell growth and survival.

Case Studies

Several studies have investigated the biological activity of bicyclic compounds:

  • Study on Antitumor Activity : A recent study synthesized various bicyclo[4.2.0]octa derivatives and tested their cytotoxicity against human leukemia cells (Jurkat and K562). The results indicated that modifications to the bicyclic structure significantly enhanced antitumor potency .
  • Phenolic Compounds in Disease Models : Research has also focused on the role of phenolic compounds in reducing inflammation in animal models of disease, demonstrating their potential as therapeutic agents .

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